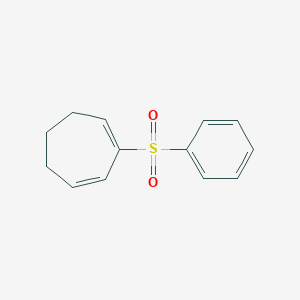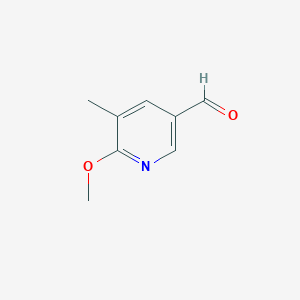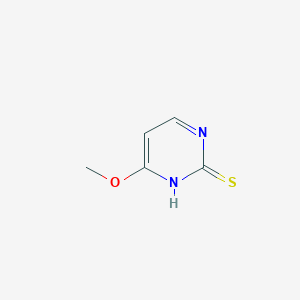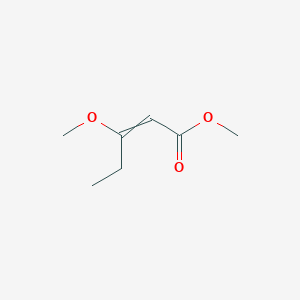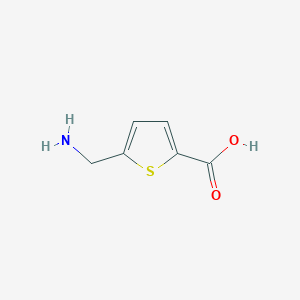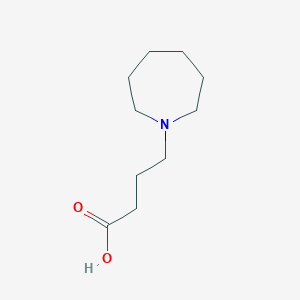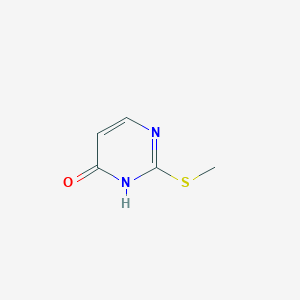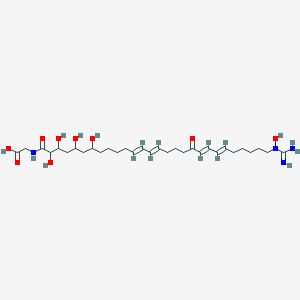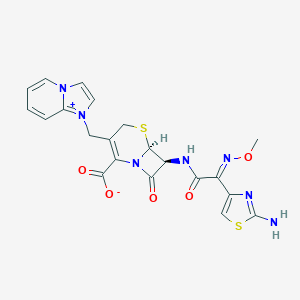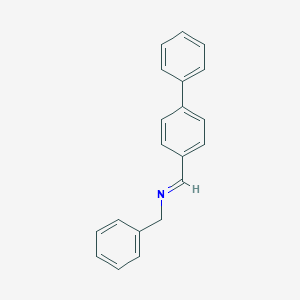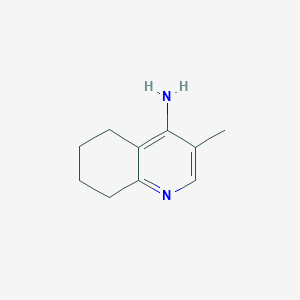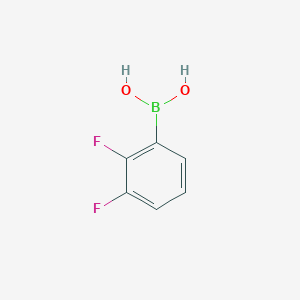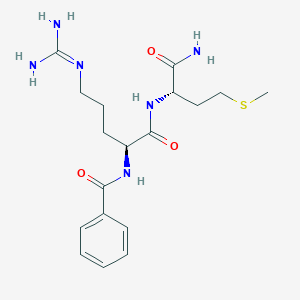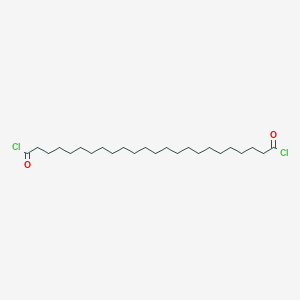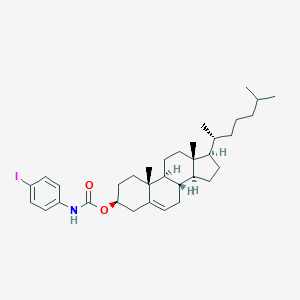
N-(4-Iodophenyl)cholesteryl 3-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Iodophenyl)cholesteryl 3-carbamate, commonly known as NPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a cholesterol derivative that has been synthesized and studied for its potential applications as a biochemical tool. NPC is a versatile molecule that has shown promise in a variety of research applications, including drug delivery, imaging, and biomaterials.
作用机制
NPC exerts its effects through several mechanisms. One of the primary mechanisms of action is its ability to interact with cell membranes. NPC can insert into lipid bilayers and alter their properties, leading to changes in cell function. Additionally, NPC can interact with proteins and other biomolecules, altering their structure and function.
生化和生理效应
NPC has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that NPC can inhibit cell proliferation and induce cell death in cancer cells. Additionally, NPC has been shown to have anti-inflammatory effects and can modulate the immune response.
实验室实验的优点和局限性
NPC has several advantages for use in laboratory experiments. It is a versatile molecule that can be easily modified to suit specific research needs. Additionally, NPC is a stable compound that can be stored for long periods without degradation. However, NPC has several limitations, including its high cost and complex synthesis process.
未来方向
There are several future directions for research on NPC. One potential application is in the development of targeted drug delivery systems for cancer treatment. NPC could be used to deliver chemotherapy drugs specifically to cancer cells, reducing the risk of side effects and increasing efficacy. Additionally, NPC could be used in the development of new imaging agents for use in diagnostic procedures.
Another potential application of NPC is in the development of biomaterials for tissue engineering. NPC could be used to create scaffolds for tissue regeneration, allowing for the growth of new tissues and organs. Finally, NPC could be used in the development of new therapies for inflammatory and autoimmune diseases, due to its anti-inflammatory effects.
Conclusion
In conclusion, N-(4-Iodophenyl)cholesteryl 3-carbamate is a versatile molecule that has shown promise in a variety of scientific research applications. Its ability to act as a drug delivery agent, imaging agent, and biomaterial make it an attractive candidate for further research. While there are several limitations to its use, the potential benefits of NPC make it a valuable tool for scientific research.
合成方法
NPC can be synthesized through several methods, including the reaction of cholesterol with 4-iodoaniline and isocyanate. The reaction proceeds through a carbamate intermediate, which is subsequently converted to NPC through acid-catalyzed hydrolysis. The synthesis of NPC is a complex process that requires precise control of reaction conditions and purification methods to obtain high yields and purity.
科学研究应用
NPC has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPC is as a drug delivery agent. NPC can be used to encapsulate drugs and deliver them to specific target cells or tissues. This approach has several advantages, including increased efficacy and reduced toxicity compared to traditional drug delivery methods.
NPC has also been used as a contrast agent in imaging studies. Its high iodine content makes it an excellent candidate for X-ray and computed tomography (CT) imaging. Additionally, NPC has been used in the development of biomaterials, such as hydrogels and nanoparticles, due to its biocompatibility and ability to self-assemble.
属性
CAS 编号 |
124784-17-4 |
|---|---|
产品名称 |
N-(4-Iodophenyl)cholesteryl 3-carbamate |
分子式 |
C34H50INO2 |
分子量 |
631.7 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C34H50INO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-9-24-21-27(38-32(37)36-26-12-10-25(35)11-13-26)17-19-33(24,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3,(H,36,37)/t23-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
InChI 键 |
JQCFZSAQTGDTED-AESKLMAPSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |
同义词 |
4-IPCCE cholesterol 4-iodophenyl carbamate ester N-(4-iodophenyl)cholesteryl 3-carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



